molecular formula C9H10F3NS B1370994 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1095624-31-9

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1370994
CAS No.: 1095624-31-9
M. Wt: 221.24 g/mol
InChI Key: QOKADNKYDDRNET-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is an organic compound with the molecular formula C9H10F3NS It is characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to an aniline ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline typically involves the reaction of 5-methyl-2-nitroaniline with 2,2,2-trifluoroethanethiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 60°C to 80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the electrophile used.

Scientific Research Applications

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The aniline moiety can interact with various receptors and enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
  • 4-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
  • 5-Methyl-2-[(2,2,2-trifluoroethyl)thio]phenol

Uniqueness

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and interaction with other molecules. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKADNKYDDRNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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